3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine
Description
Properties
Molecular Formula |
C12H15NOS |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzothiophen-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C12H15NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,9-10,13H,5-8H2 |
InChI Key |
AETWWLCCPJELAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2CSC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key components:
- Construction or procurement of the azetidine ring system, often as 3-amino-azetidine or its derivatives.
- Introduction of the 2,3-dihydrobenzo[b]thiophene moiety via a methoxy linkage, typically through nucleophilic substitution or etherification reactions.
The synthetic route can be broadly divided into:
- Preparation of the azetidine intermediate.
- Functionalization with the benzo[b]thiophene derivative.
Preparation of Azetidine Intermediates
According to patent WO2000063168A1, azetidine derivatives can be synthesized starting from protected azetidines such as N-t-butyl-O-trimethylsilylazetidine, which undergo acid-mediated deprotection and subsequent extraction to yield the free azetidine. The process involves:
- Acidic cleavage of silyl protecting groups at room temperature.
- Neutralization and extraction steps to isolate azetidine as a crystalline solid.
- Further functional group manipulations, including mesylation and nucleophilic substitution, to introduce desired substituents.
Typical reaction conditions include heating to 55-60°C for extended periods (12 hours or more) to ensure complete conversion. The use of solvents such as methylene chloride and bases like triethylamine is common during these transformations.
Detailed Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azetidine deprotection | N-t-butyl-O-trimethylsilylazetidine + HCl (aq) | 64 | Room temperature, extraction with ether and methylene chloride, drying over Na2SO4 |
| Mesylation of hydroxyl group | Methanesulfonyl chloride + triethylamine | Not stated | Dropwise addition at 0°C, extraction with sodium bicarbonate solution |
| Nucleophilic substitution | Azetidine + benzylic mesylate (benzo[b]thiophene) + NaH or K2CO3 | Variable | Solvents: DMSO or acetonitrile; temperature control critical |
| Strain-release arylation | Azetidine + benzo[b]thiophene Grignard reagent + tosyl chloride | 50-73 | Inert atmosphere, 0°C to room temperature, purification by flash chromatography |
Research Outcomes and Analytical Data
- The azetidine intermediates obtained are typically crystalline solids, characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis.
The final this compound compound is confirmed by spectroscopic methods including:
- 1H NMR : Signals corresponding to azetidine methylene protons and aromatic protons of the benzo[b]thiophene moiety.
- 13C NMR : Chemical shifts consistent with the azetidine ring carbons and benzo[b]thiophene carbons.
- Mass spectrometry : Molecular ion peaks matching the expected molecular weight.
- Melting point : Characteristic melting range confirming purity.
Reaction yields vary depending on the method, with nucleophilic substitution generally providing moderate to good yields, while strain-release arylation methods yield 50-73% of purified product.
Summary and Expert Commentary
The preparation of this compound involves established synthetic organic chemistry techniques focused on azetidine ring formation and functionalization with benzo[b]thiophene derivatives. The most reliable methods utilize:
- Acid-mediated deprotection of protected azetidines.
- Formation of benzylic electrophiles from 2,3-dihydrobenzo[b]thiophene alcohols.
- Nucleophilic substitution under controlled basic conditions.
- Alternative strain-release arylation strategies for direct arylation of azetidines.
These methods require careful control of reaction conditions, including temperature, solvent choice, and atmosphere, to maximize yield and purity. Analytical data confirm the successful synthesis and structural integrity of the target compound.
Chemical Reactions Analysis
Alkylation of Primary Amines
A foundational method involves the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines . This approach allows controlled substitution at the nitrogen and adjacent carbon positions. For the target compound, this could enable the introduction of the methoxy group via subsequent nucleophilic substitution or etherification.
Reaction Conditions :
-
Reagents : Bis-triflate derivatives, primary amines
-
Solvent : Polar aprotic solvents (e.g., DMF, THF)
-
Yield : Typically high, depending on substituent steric effects .
Microwave-Assisted Cyclocondensation
A one-pot synthesis under microwave irradiation combines alkyl dihalides with primary amines or hydrazines in alkaline aqueous media . This method reduces reaction times and improves efficiency, making it suitable for scaling up.
Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | Alkaline medium (e.g., NaOH) |
| Temperature | Elevated (microwave-assisted) |
| Solvent | Water/ethanol mixtures |
| Yield | Moderate to high |
Photocatalytic [2+2] Cycloaddition
A modern approach employs Ir(III) photocatalysis with 2-isoxazoline-3-carboxylates and alkenes to synthesize azetidines . While this method is versatile for diverse substrates, its application to the target compound would depend on the availability of suitable alkenes or oxime precursors.
Mechanism :
-
Triplet excited state activation of oxime precursors.
Ring-Strain Relief via Azabicyclo[1.1.0]butane
This method exploits the high ring strain of azabicyclo[1.1.0]butane to construct azetidines through trapping with boronic esters and subsequent 1,2-migration . This modular approach could allow functionalization of the azetidine ring with substituents like the benzo[b]thiophene moiety.
Key Steps :
-
Generation of azabicyclo[1.1.0]butyl lithium.
-
Trapping with boronic esters.
Reactivity of 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine
The compound’s reactivity stems from its azetidine ring strain and substituent effects.
Ring-Opening Reactions
Azetidines undergo ring-opening under acidic or basic conditions due to their high ring strain (~25 kcal/mol) . For this compound:
-
Nucleophilic Attack : The methoxy group at C3 may act as a leaving group, enabling substitution reactions.
-
Electrophilic Attack : The benzo[b]thiophene moiety could direct electrophilic substitution at the thiophene ring.
Functionalization via Coupling Reactions
The azetidine nitrogen or adjacent carbons can participate in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) . This allows diversification with aryl or alkyl groups.
Example Reaction :
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(0) | Boronic acid | Functionalized azetidine |
Anticancer Activity
Compounds with benzo[b]thiophene or azetidine motifs often exhibit anticancer properties. For example:
-
Hydrazone derivatives with thymidine phosphorylase inhibition (IC₅₀ = 0.420 µM) .
-
1,3,4-Oxadiazole hybrids showing EGFR/Src inhibition (IC₅₀ = 0.24–0.96 µM) .
Enzyme Inhibition
The azetidine ring’s rigid structure may facilitate binding to enzymatic pockets, as seen in alkaline phosphatase inhibitors .
Structural and Spectroscopic Characterization
The compound’s molecular formula is C₁₆H₁₈NOS , with a molecular weight of 294.39 g/mol . Key characterization methods include:
-
¹H NMR : Resonances for methoxy (-OCH₃) and aromatic protons.
-
HRMS : Confirmation of molecular ion ([M+H]+ = 295.12).
Scientific Research Applications
3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Group Variations
The compound is compared to analogs based on heterocyclic cores (e.g., thiophene, benzodioxine, azetidine derivatives) and functional group substitutions (methoxy, amine, sulfone).
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Methoxy-azetidine : The methoxy group enhances solubility in polar solvents compared to amine or sulfone derivatives. The azetidine’s small ring size may increase conformational strain , affecting stability.
- Sulfone Derivatives (): Sulfone groups improve oxidative stability but reduce lipophilicity, impacting membrane permeability .
- Benzodioxine Derivatives (): Oxygen atoms in the dioxane ring increase electron density, favoring electrophilic substitutions compared to sulfur-containing analogs .
Table 3: Key Physicochemical Data
Biological Activity
The compound 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Dihydrobenzo[b]thiophene : The initial step typically involves the synthesis of 2,3-dihydrobenzo[b]thiophene, which can be achieved through various methods such as photolysis or cyclization reactions.
- Methoxylation : The introduction of a methoxy group at the 3-position is crucial for enhancing the compound's biological activity.
- Azetidine Formation : The final step involves the cyclization to form the azetidine ring, which is essential for the compound's pharmacological properties.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds derived from benzo[b]thiophene have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that benzothiophene derivatives can inhibit cell proliferation in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity by disrupting bacterial cell membranes and inhibiting growth .
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, such as squalene synthase and xanthine oxidase, suggesting a potential role in cholesterol regulation and gout treatment .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various benzothiophene derivatives found that modifications at specific positions significantly enhanced their activity against cancer cells. The introduction of methoxy groups was particularly noted for improving solubility and bioavailability .
- Antimicrobial Mechanism : Research focused on the mechanism of action revealed that certain benzothiophene derivatives could induce apoptosis in bacterial cells through membrane disruption. This was evidenced by fluorescence microscopy and electron microscopy techniques .
- In Vivo Studies : Animal model studies have shown that compounds structurally related to this compound exhibit significant anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
Data Table
The following table summarizes key biological activities associated with compounds similar to this compound:
Q & A
Q. What synthetic routes are commonly employed to prepare 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine, and how can reaction yields be optimized?
The synthesis typically involves functionalization of the benzo[b]thiophene core followed by coupling with an azetidine derivative. For example, iodination of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane using molecular iodine in dichloromethane (DCM) under argon generates key intermediates like 3-iodo-benzo[b]thiophene . Subsequent methoxy-azetidine coupling may employ nucleophilic substitution or Mitsunobu conditions. Yield optimization requires strict control of stoichiometry (e.g., 2 eq. iodine) and inert atmospheres to prevent oxidation. Purification via column chromatography (Hexane/EtOAc gradients) is critical for isolating high-purity intermediates .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Combined use of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is essential. H and C NMR verify regiochemistry and functional group connectivity (e.g., methoxy-azetidine linkage), while HPLC (≥95% purity thresholds) ensures minimal impurities . X-ray crystallography, as applied to structurally analogous benzothiazepinones, can resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
SAR studies should focus on modular modifications to the benzo[b]thiophene and azetidine moieties. For example:
- Benzo[b]thiophene : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 2- or 3-position to modulate electronic effects.
- Azetidine : Replace the methoxy group with alternative alkoxy or amine substituents to assess steric and hydrogen-bonding impacts.
Biological assays (e.g., antimicrobial, enzyme inhibition) should follow protocols validated for similar heterocycles, such as triazole derivatives, where methoxy-phenyl groups enhance activity .
Q. What mechanistic insights explain contradictions in catalytic efficiency across different synthetic protocols?
Discrepancies in catalytic efficiency often arise from solvent polarity, catalyst loading, or competing side reactions. For instance, DCM’s low polarity in iodination reactions minimizes solvolysis of reactive intermediates, whereas polar aprotic solvents (e.g., DMF) may accelerate unwanted nucleophilic substitutions . Kinetic studies using in-situ FTIR or LC-MS can identify rate-limiting steps and transient intermediates, enabling protocol refinement .
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Density functional theory (DFT) calculations predict transition-state energies for key steps like iodine-mediated cyclization or azetidine coupling. For example, modeling the activation barrier for benzo[b]thiophene iodination under argon vs. air can clarify oxidative degradation pathways . Molecular docking simulations may also prioritize substituents for SAR studies by predicting binding affinities to target proteins .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining purity?
Scale-up challenges include exothermic reactions (e.g., iodine addition) and purification bottlenecks. Strategies:
- Temperature control : Gradual reagent addition and jacketed reactors prevent thermal runaway .
- Continuous flow chemistry : Enhances mixing efficiency and reduces reaction times for steps like azetidine functionalization .
- Crystallization-driven purification : Replace column chromatography with recrystallization for intermediates, as demonstrated for oxadiazole derivatives .
Methodological Considerations
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
- In vitro : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO toxicity).
- In vivo : Adjust dosing regimens based on pharmacokinetic profiling (e.g., plasma half-life of azetidine derivatives). Contradictions may arise from metabolic instability; stable isotope labeling (e.g., C-methoxy groups) can track metabolite formation .
Q. What orthogonal characterization techniques validate compound identity when NMR data is ambiguous?
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula with <5 ppm error.
- IR spectroscopy : Detects functional groups (e.g., C-O-C stretch in methoxy-azetidine).
- Single-crystal X-ray diffraction : Resolves absolute configuration, as applied to dihydrobenzothiazepinones .
Data Interpretation and Reporting
Q. How should conflicting solubility or stability data be reconciled in publications?
Explicitly report experimental conditions (e.g., solvent, temperature, pH). For example, solubility in DMSO vs. aqueous buffers may vary by 3 orders of magnitude. Stability studies under accelerated degradation conditions (40°C/75% RH) can identify hydrolysis-prone motifs (e.g., ester linkages in related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
